molecular formula C11H17NO B13210787 Ethyl[1-(3-methoxyphenyl)ethyl]amine

Ethyl[1-(3-methoxyphenyl)ethyl]amine

Cat. No.: B13210787
M. Wt: 179.26 g/mol
InChI Key: YJMLYZPWDDIIIM-UHFFFAOYSA-N
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Description

Ethyl[1-(3-methoxyphenyl)ethyl]amine (CAS 1017048-48-4) is a chiral amine building block of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol, this compound serves as a key precursor in sophisticated multi-step synthesis pathways . Its structure, related to 1-(3-methoxyphenyl)ethylamine—a molecule employed in the synthesis of active pharmaceutical ingredients such as the (R)-atropisomer of rivastigmine tartrate—suggests its primary value in developing pharmacologically active molecules . The compound is typically offered with high purity and requires cold-chain transportation to ensure stability . As a secondary amine, it is a versatile intermediate for constructing novel chemical entities, particularly in agrochemical, pharmaceutical, and dyestuff research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human consumption, diagnostic use, or any veterinary applications. Researchers should handle this air-sensitive material with care, storing it in a cool, dry place under an inert atmosphere and keeping the container tightly closed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3

InChI Key

YJMLYZPWDDIIIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Ethyl 1 3 Methoxyphenyl Ethyl Amine

Chemoenzymatic Synthesis Approaches

The convergence of chemical and enzymatic transformations has paved the way for elegant and highly selective synthetic routes. Chemoenzymatic approaches to Ethyl[1-(3-methoxyphenyl)ethyl]amine leverage the high stereoselectivity of enzymes, often under mild reaction conditions, to produce the desired enantiomer with high purity.

Amine Transaminase-Catalyzed Routes and Enzyme Engineering

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a precursor to this compound, is a well-documented application of this technology. The reaction involves the transfer of an amino group from a donor molecule, such as isopropylamine, to 3-methoxyacetophenone, catalyzed by an (S)-selective ATA. mdpi.comresearchgate.net

One of the primary challenges in ATA-catalyzed reactions is the often unfavorable reaction equilibrium, which can limit product yield. mdpi.com To address this, significant research has focused on enzyme engineering to enhance catalytic efficiency, substrate specificity, and stability. Through techniques like directed evolution and site-directed mutagenesis, scientists have developed engineered transaminases with improved performance for specific substrates. nih.govresearchgate.netnih.gov For instance, the amine transaminase from Ruegeria pomeroyi has been identified as an effective catalyst for the amination of 3-methoxyacetophenone. researchgate.net

FeatureDescription
Enzyme Class Amine Transaminase (ATA)
Substrate 3-methoxyacetophenone
Amine Donor Isopropylamine
Product (S)-1-(3-methoxyphenyl)ethylamine
Key Challenge Unfavorable reaction equilibrium
Solution Enzyme engineering, process optimization

Continuous Biocatalytic Synthesis Systems Design and Implementation

To overcome the limitations of equilibrium-bound batch reactions, continuous biocatalytic synthesis systems have been designed. These systems offer several advantages, including enhanced productivity, simplified product isolation, and the ability to shift the reaction equilibrium towards the product. An integrated reactor-crystallizer process has been developed for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine. mdpi.comresearchgate.net This system typically consists of a membrane reactor containing the amine transaminase, which allows for the continuous conversion of the substrate. researchgate.net The product is then selectively crystallized in a separate vessel, effectively removing it from the reaction mixture and driving the equilibrium forward. mdpi.comresearchgate.net This innovative approach has demonstrated the potential for fully stoichiometric conversion, a significant improvement over traditional batch processes. mdpi.com

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination (ARA) is a highly versatile and atom-economical method for the synthesis of chiral amines. researchgate.net This one-pot reaction combines a ketone and an amine in the presence of a reducing agent and a chiral catalyst to directly form a chiral amine.

Chiral Catalyst Development and Ligand Effects

The success of asymmetric reductive amination hinges on the development of highly efficient and selective chiral catalysts. Transition metal catalysts, particularly those based on iridium and ruthenium, have been extensively studied for this purpose. rsc.orgnih.govamazonaws.comgoogle.com The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center. A variety of chiral phosphine (B1218219) ligands, such as f-Binaphane and XuPhos, have been successfully employed in the ARA of 3-methoxyacetophenone to produce chiral derivatives. rsc.orgamazonaws.com The steric and electronic properties of the ligand play a crucial role in determining the stereochemical outcome of the reaction. For example, iridium complexes with chiral phosphoramidite (B1245037) ligands have been shown to effectively catalyze the direct asymmetric reductive amination of ketones with secondary amines, yielding tertiary chiral amines with high enantioselectivity. nih.gov

Catalyst SystemLigandApplication
Iridium-basedf-BinaphaneAsymmetric reductive amination of aryl ketones
Iridium-basedXuPhosAsymmetric reductive amination of ketones with secondary amines
Iridium-basedPhosphoramiditesDirect asymmetric reductive amination to tertiary amines

Diastereoselective Synthesis and Chromatographic Resolution Techniques

An alternative approach to obtaining enantiomerically pure this compound is through diastereoselective synthesis followed by the separation of the resulting diastereomers. This often involves the use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, which reacts with 3-methoxyacetophenone to form a diastereomeric mixture of imines. researchgate.netgoogle.com Subsequent reduction of this mixture can lead to an enrichment of one diastereomer.

Following the synthesis, chromatographic resolution is a powerful technique for separating enantiomers or diastereomers. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. mdpi.comrsc.orgchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent chiral recognition capabilities for a broad range of racemic compounds, including amines. psu.edu Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and improved peak shapes. chromatographyonline.com

Multi-Step Organic Synthesis Pathways

Traditional multi-step organic synthesis remains a viable and often necessary approach for the preparation of this compound, particularly on a large scale. These pathways typically begin with readily available starting materials and involve a sequence of well-established chemical transformations.

A common strategy involves the initial reaction of 3-methoxyacetophenone with an amine to form an imine or enamine, which is then reduced in a subsequent step. researchgate.netresearchgate.net The choice of reducing agent can influence the stereochemical outcome of the reaction.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the synthesis of this compound is 3-methoxyacetophenone. This starting material can be synthesized through various established methods, including the Friedel-Crafts acylation of anisole. Functional group transformations primarily revolve around the conversion of the ketone functionality of 3-methoxyacetophenone into the target amine.

A prevalent strategy involves the reductive amination of 3-methoxyacetophenone. researchgate.netlibretexts.org This reaction can be performed in a one-pot synthesis, which is advantageous for process efficiency. researchgate.net The initial step is the formation of an imine intermediate through the reaction of the ketone with an amine. This is followed by the reduction of the imine to the corresponding amine. researchgate.net For the synthesis of chiral 1-(3-methoxyphenyl)ethylamine, a precursor to the target compound, asymmetric reductive amination is a key technique. This can be achieved using a chiral auxiliary, such as (S)-α-methylbenzylamine, in combination with a reducing system like titanium(IV) ethoxide/sodium tetrahydroborate (Ti(OEt)₄/NaBH₄). researchgate.net This method has been reported to yield the di-amino acid derivative with a diastereomeric ratio of 86:14. researchgate.net

Another approach to obtaining enantiomerically pure 1-(3-methoxyphenyl)ethylamine involves the use of resolving agents. Enantiomerically pure mandelic acid has been successfully employed for the diastereomeric resolution of racemic 1-(3-methoxyphenyl)ethylamine. researchgate.net The process involves the formation of diastereomeric salts, which can be separated by crystallization. A first crystallization from methanol (B129727) can yield a less-soluble diastereomeric salt in 70% yield with 99% diastereomeric excess. researchgate.net Subsequent recrystallization from 2-propanol can further enhance the diastereomeric excess to 100%. researchgate.net

Precursor Synthesis MethodKey ReagentsReported Yield/SelectivityReference
Asymmetric Reductive Amination3-methoxyacetophenone, (S)-α-methylbenzylamine, Ti(OEt)₄/NaBH₄85% yield, 86:14 diastereomeric ratio researchgate.net
Diastereomeric ResolutionRacemic 1-(3-methoxyphenyl)ethylamine, (R)-mandelic acid70% yield, 99% de (1st crystallization); 97% yield, 100% de (recrystallization) researchgate.net

Carbon-Nitrogen Bond Formation and Derivatization Reactions

The crucial carbon-nitrogen bond formation to yield this compound is typically achieved through reductive amination of 3-methoxyacetophenone with ethylamine (B1201723). This direct approach involves the in-situ formation of the N-ethylimine intermediate, which is then reduced to the final secondary amine. scispace.com Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoboro-hydride (NaBH₃CN) being common choices. scispace.commasterorganicchemistry.com Sodium borohydride is a cost-effective and safer option, and its reactivity can be modulated by the addition of reagents like silica (B1680970) gel. scispace.com The use of NaBH₃CN is particularly advantageous as it is a weaker reducing agent that selectively reduces the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com

Alternatively, a two-step process can be employed, where 1-(3-methoxyphenyl)ethylamine is first synthesized and then N-ethylated. This approach offers more control but involves an additional synthetic step.

Once this compound is synthesized, it can undergo various derivatization reactions characteristic of secondary amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a range of electrophiles. youtube.com For instance, acylation with acyl chlorides or anhydrides will form the corresponding amides. youtube.com Alkylation with alkyl halides can introduce further substituents on the nitrogen atom, leading to the formation of tertiary amines. These derivatization reactions are crucial for the synthesis of more complex molecules and for creating libraries of compounds for biological screening. Derivatizing agents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to introduce chromophoric or fluorophoric groups, which is useful for analytical purposes. libretexts.org

C-N Bond Formation MethodReactantsReducing AgentKey Features
Direct Reductive Amination3-methoxyacetophenone, EthylamineNaBH₄/Silica Gel or NaBH₃CNOne-pot synthesis, good yields. scispace.commasterorganicchemistry.com
N-alkylation1-(3-methoxyphenyl)ethylamine, Ethyl halide-Two-step process, offers more control.
Derivatization ReactionReagentProduct Type
AcylationAcyl chloride, Carboxylic anhydrideAmide
AlkylationAlkyl halideTertiary Amine
FMOC DerivatizationFMOC-ClCarbamate
DinitrophenylationFDNBDinitrophenyl amine

Process Intensification and Scale-Up Investigations for Efficient Production

The efficient production of this compound on an industrial scale necessitates the implementation of process intensification and robust scale-up strategies. For chiral amine synthesis, biocatalytic methods are gaining prominence as a greener alternative to traditional chemical synthesis. researchgate.net Enzymes such as transaminases can catalyze the asymmetric synthesis of chiral amines from ketones, often with high enantioselectivity. researchgate.net

Flow chemistry offers significant advantages for the synthesis and scale-up of amine production. Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and leading to improved yields and safety. This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

For the production of ethylamines, industrial processes often involve the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of hydrogen and a heterogeneous catalyst. While this is a general process, the principles can be adapted for the synthesis of specific substituted ethylamines. The purification of the final product is a critical step, often involving distillation to separate the desired amine from unreacted starting materials and byproducts.

Recent research has focused on the development of integrated reactor-crystallizer systems for the continuous biocatalytic synthesis of related compounds like (S)-1-(3-methoxyphenyl)ethylamine. Such integrated systems can significantly improve process efficiency by combining reaction and purification steps.

The choice of catalyst and reducing agent is also crucial for process optimization. For instance, a combined system of tetraalkyl titanate/Raney-Ni/H₂ has been reported for the asymmetric reductive amination to produce optically active 1-(3-methoxyphenyl)ethylamine with a total yield of over 75% and an optical purity greater than 99%. google.com Such high efficiency and selectivity are critical for a commercially viable process.

Process Intensification StrategyKey AdvantagesRelevance to this compound Synthesis
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netSynthesis of chiral this compound.
Flow ChemistryEnhanced heat and mass transfer, improved safety and control, potential for higher yields.Continuous production, safer handling of reagents.
Integrated Reaction and SeparationIncreased process efficiency, reduced footprint.Continuous production and purification.
Advanced Catalytic SystemsHigh yield and selectivity, potential for catalyst recycling. google.comImproved efficiency of the reductive amination step.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the atomic framework and the assessment of sample purity.

For Ethyl[1-(3-methoxyphenyl)ethyl]amine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the methoxyphenyl ring would appear in the range of δ 6.7-7.3 ppm. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. mdpi.com The proton on the chiral carbon (benzylic proton) would likely appear as a quartet, due to coupling with the adjacent methyl group protons, in the δ 3.4-4.1 ppm region. The protons of the N-ethyl group would show a quartet for the methylene (B1212753) (-CH₂) and a triplet for the methyl (-CH₃). The single N-H proton would appear as a broad singlet, the chemical shift of which is variable and dependent on solvent and concentration. ucl.ac.uk

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the aromatic ring would resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. docbrown.info The methoxy carbon itself is typically found around δ 55 ppm. mdpi.comresearchgate.net The chiral carbon (benzylic) and the carbons of the ethyl group would have characteristic shifts in the aliphatic region of the spectrum.

Purity assessment is achieved by integrating the areas under the ¹H NMR peaks, which are proportional to the number of protons they represent. The presence of unexpected signals can indicate impurities. While standard NMR can confirm the relative stereochemistry, determining enantiomeric excess often requires the use of chiral shift reagents or chiral solvating agents, though this application is less common than chiral chromatography.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous compounds.

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Ar-H) 6.7 - 7.3 Multiplet (m)
Methoxy (-OCH₃) ~3.8 Singlet (s)
Benzylic (Ar-CH) 3.4 - 4.1 Quartet (q)
Amine (N-H) Variable (0.5 - 5.0) Broad Singlet (br s)
Ethyl (-NCH₂CH₃) 2.5 - 2.8 Quartet (q)
Methyl (-CHCH₃) 1.2 - 1.5 Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds.

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic (C-O) ~159
Aromatic (C-H, C-C) 110 - 145
Benzylic (Ar-CH) 55 - 65
Methoxy (-OCH₃) ~55
Ethyl (-NCH₂) 40 - 50
Methyl (-CHCH₃) 20 - 25

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous confirmation of the molecular formula, a critical step in structure elucidation.

For this compound, the molecular formula is C₁₁H₁₇NO. HRMS can measure the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of its theoretical value. This level of accuracy distinguishes the correct formula from other potential formulas that have the same nominal mass. For example, the calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₇NO is 180.1383. An experimental HRMS measurement that matches this value confirms the elemental composition. rsc.org

Furthermore, HRMS is invaluable in synthetic chemistry for identifying transient species, such as reaction intermediates. By analyzing samples taken during a reaction, HRMS can detect the masses of proposed intermediates, providing direct evidence for a particular reaction mechanism.

Table 3: HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands. As a secondary amine, it is expected to show a single, weak N-H stretching band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com

Other key absorptions include:

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. masterorganicchemistry.com

Aliphatic C-H stretch: Found just below 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C bending: Multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-N stretch: A moderate absorption in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

C-O stretch: A strong band for the aryl ether (methoxy group) is expected around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

These characteristic peaks collectively provide a fingerprint for the molecule, confirming the presence of the key functional groups: a secondary amine, a methoxy-substituted aromatic ring, and aliphatic chains.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Weak-Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 3000 Medium-Strong
Aromatic Ring C=C Bending 1400 - 1600 Medium
Aromatic Amine C-N Stretch 1250 - 1335 Medium-Strong

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral compound. soton.ac.uk This technique provides a precise three-dimensional map of the electron density in a crystalline solid, from which the exact spatial arrangement of every atom in the molecule can be deduced.

To determine the absolute configuration (R or S) of the chiral center in this compound, a suitable single crystal of the compound, or more commonly, a salt derivative formed with a chiral acid of known absolute configuration, must be prepared. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion. soton.ac.uk By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to unambiguously assign the absolute stereochemistry. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned stereochemical model. soton.ac.uk

Beyond stereochemistry, the crystal structure reveals a wealth of information about solid-state interactions, such as intermolecular hydrogen bonding involving the N-H group, as well as bond lengths, bond angles, and conformational preferences of the molecule in the crystalline state.

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment and Process Monitoring

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to separate the two enantiomers of this compound, allowing for the precise quantification of the enantiomeric excess (ee).

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. For chiral HPLC, polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Daicel Chiralpak columns), are highly effective for separating a wide range of chiral amines. nih.govyakhak.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol. rsc.org

For chiral GC, cyclodextrin-based CSPs are commonly employed. wiley.comgcms.cz In some cases, the amine may be derivatized, for instance, with a trifluoroacetyl group, to improve its volatility and the quality of the separation. wiley.com

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated, providing a quantitative measure of the sample's enantiomeric purity. This technique is crucial for process monitoring during an asymmetric synthesis or a chiral resolution, ensuring the stereochemical outcome of the reaction meets the required specifications.

Table 5: Typical Chiral Chromatography Conditions for Amine Separation

Technique Chiral Stationary Phase (CSP) Type Typical Mobile/Carrier Phase Detection
HPLC Polysaccharide-based (e.g., Chiralpak OD-H, AD-3) Hexane/Isopropanol UV

Stereochemical Investigations and Chiral Resolution of Ethyl 1 3 Methoxyphenyl Ethyl Amine

Enantioselective Synthesis Strategies and Enantiomeric Excess Optimization

The production of enantiomerically pure 1-(3-methoxyphenyl)ethylamine is a key step, and various strategies have been developed to achieve high enantiomeric excess (ee). A prominent method is the asymmetric reductive amination of the prochiral ketone, 3-methoxyacetophenone. ingentaconnect.comgoogle.com

This approach involves reacting the ketone with a chiral amine, known as a chiral auxiliary, to form a chiral imine intermediate. Subsequent diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary, yields the desired enantiomerically enriched primary amine. orgsyn.org One reported method utilizes (S)- or (R)-α-methylbenzylamine as the chiral auxiliary in a one-pot reaction with a combination of titanium(IV) isopropoxide (Ti(OiPr)4), Raney Nickel, and hydrogen gas (H2). ingentaconnect.com This process has been shown to produce the target amine in high yields and excellent diastereomeric excess. A key advantage of this method is that either the (S) or (R) enantiomer of the product can be selectively synthesized by choosing the corresponding (S) or (R) enantiomer of the chiral auxiliary. researchgate.net

Table 1: Enantioselective Synthesis Methods and Results
MethodPrecursorChiral Auxiliary / Catalyst SystemYieldEnantiomeric/Diastereomeric Excess (ee/de)Reference
Asymmetric Reductive Amination3-Methoxyacetophenone(S)- or (R)-α-methylbenzylamine / Ti(OiPr)4/Raney-Ni/H2High YieldExcellent de ingentaconnect.com
Asymmetric Reductive Aminationm-MethoxyacetophenoneOptically active phenylethylamine>75% (overall)>99% ee google.com
Diastereoselective ReductionN-(tert-butylsulfinyl)imine of 3-methoxyacetophenone-Excellent YieldsHigh ee orgsyn.org

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

Classical resolution via the formation of diastereomeric salts is a widely used and effective method for separating the enantiomers of racemic 1-(3-methoxyphenyl)ethylamine. researchgate.net This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. rsc.orgresearchgate.net

This difference in solubility allows for their separation by fractional crystallization. aiche.org The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. wikipedia.org After separation by filtration, the optically pure amine can be recovered from the salt by treatment with a base. wikipedia.org

For the resolution of 1-(3-methoxyphenyl)ethylamine, enantiomerically pure mandelic acid has been successfully employed as a resolving agent. researchgate.net The process involves dissolving the racemic amine and the resolving agent in a suitable solvent, such as methanol (B129727). The first crystallization can yield the less-soluble diastereomeric salt in high yield (70%) and with a high diastereomeric excess (99% de). researchgate.net A subsequent recrystallization from a different solvent, like 2-propanol, can further enhance the purity to 100% de. researchgate.net Other common resolving agents for amines include tartaric acid and camphorsulfonic acid. wikipedia.orgrsc.org The success of this method often depends on a careful selection of the resolving agent and the crystallization solvent system. unchainedlabs.com

Table 2: Chiral Resolution via Diastereomeric Salt Formation
Resolving AgentSolvent(s)ResultReference
(R)-Mandelic AcidMethanol, then 2-PropanolFirst crystallization yielded 70% of salt with 99% de. Recrystallization yielded 97% of salt with 100% de. researchgate.net
N-(p-tosyl)-L-prolineNot specifiedMentioned as a resolving agent, requiring several recrystallizations. ingentaconnect.com

Racemization Studies and Control in Synthetic Pathways

In any chiral resolution process, a maximum of 50% of the starting racemic material can be converted to the desired enantiomer. To improve the economic and environmental efficiency of the synthesis, it is highly desirable to racemize the unwanted enantiomer and recycle it back into the resolution process. rsc.org This involves converting the isolated, unwanted enantiomer back into a 50:50 mixture of both enantiomers.

For optically active amines such as 1-(3-methoxyphenyl)ethylamine, racemization can be achieved by treating the amine with a hydrogenation or dehydrogenation catalyst at elevated temperatures in the presence of hydrogen. google.comgoogle.com This process typically involves the reversible formation of an achiral imine intermediate on the catalyst surface.

Patents describe processes for the racemization of various optically active amines, including 1-(3-methoxyphenyl)ethylamine. google.com The reaction can be carried out in either the liquid or gas phase, often using a fixed-bed catalyst. google.com Catalysts comprising active components like copper and zinc oxide on a support material are effective for this purpose. google.com Reaction temperatures typically range from 100 to 300°C. google.com The process can be conducted in the presence of ammonia (B1221849), which can help to suppress side reactions. google.com The goal of these studies is to achieve a high degree of racemization, ideally resulting in an enantiomeric excess of no more than 5%, allowing the material to be efficiently reused. google.com

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of chiral molecules is fundamentally important in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. unimi.it The interaction between a chiral drug and its biological target is often stereospecific, meaning that one enantiomer may exhibit significantly higher therapeutic activity (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The (S)-enantiomer of 1-(3-methoxyphenyl)ethylamine is a crucial building block for the synthesis of (S)-Rivastigmine. orgsyn.org Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. orgsyn.org The therapeutic effect of Rivastigmine is derived from its ability to inhibit the acetylcholinesterase enzyme in the brain. This molecular recognition and inhibitory activity are highly dependent on the specific three-dimensional arrangement of the molecule, which is dictated by the stereocenter derived from the (S)-1-(3-methoxyphenyl)ethylamine precursor. The precise stereochemistry ensures an optimal fit within the active site of the target enzyme, leading to effective inhibition and the desired therapeutic outcome. Therefore, controlling the stereochemistry of the amine intermediate is not merely a chemical refinement but a critical step that directly impacts the biological activity of the final drug product.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound NameMolecular FormulaRole/Context
Ethyl[1-(3-methoxyphenyl)ethyl]amineC11H17NOTarget compound
1-(3-methoxyphenyl)ethylamineC9H13NOKey chiral precursor
3-MethoxyacetophenoneC9H10O2Prochiral ketone precursor
(S)-α-methylbenzylamineC8H11NChiral auxiliary
(R)-α-methylbenzylamineC8H11NChiral auxiliary
Titanium(IV) isopropoxideC12H28O4TiReagent in reductive amination
2-Methylpropane-2-sulfinamideC4H11NOSChiral auxiliary
Mandelic acidC8H8O3Chiral resolving agent
Tartaric acidC4H6O6Chiral resolving agent
Camphorsulfonic acidC10H16O4SChiral resolving agent
N-(p-tosyl)-L-prolineC12H15NO4SChiral resolving agent
RivastigmineC14H22N2O2Active pharmaceutical ingredient

Mechanistic Studies of Reactions Involving Ethyl 1 3 Methoxyphenyl Ethyl Amine and Its Precursors

Catalytic Reaction Pathways and Identification of Key Intermediates

The primary route for synthesizing Ethyl[1-(3-methoxyphenyl)ethyl]amine and its immediate precursor, 1-(3-methoxyphenyl)ethylamine, is through reductive amination or related C-N bond-forming strategies. nih.govresearchgate.netacs.org These pathways are characterized by a sequence of catalytic steps involving distinct intermediates.

Reductive Amination Pathway: This is a cornerstone method for amine synthesis, which begins with the reaction between a carbonyl compound, 3-methoxyacetophenone, and an amine, such as ethylamine (B1201723) or ammonia (B1221849). rsc.orgwikipedia.org The mechanism proceeds through two principal stages:

Imine Formation: The process initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-methoxyacetophenone. rsc.org This step, which can be catalyzed by acid, forms a transient tetrahedral intermediate known as a hemiaminal or carbinolamine. rsc.orgresearchgate.net The hemiaminal is generally unstable and undergoes dehydration (elimination of a water molecule) to form a C=N double bond, yielding an imine (or an iminium ion under acidic conditions). rsc.orgwikipedia.org The removal of water is critical to drive the equilibrium towards the imine product.

Imine Reduction: The formed imine is subsequently reduced to the final amine. This reduction is the definitive step where the C=N bond is hydrogenated to a C-N single bond, typically via a catalytic hydride transfer. nih.govacs.org

Hydrogen Borrowing Pathway: An alternative and atom-economical approach is the N-alkylation of an amine using an alcohol, known as the "hydrogen borrowing" or "aminating alcohols" mechanism. rsc.orgresearchgate.net This pathway can synthesize the target compound starting from 1-(3-methoxyphenyl)ethanol (B1583643) and ethylamine. The catalytic cycle involves:

Alcohol Dehydrogenation: A transition metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding ketone (3-methoxyacetophenone). researchgate.netnih.gov

Condensation: The generated ketone then reacts with the amine present to form the key imine intermediate, as described in the reductive amination pathway, releasing a molecule of water. nih.gov

Imine Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst for the next cycle. rsc.orgresearchgate.net

In both pathways, the central identified intermediates are the hemiaminal and the imine . Their transient nature often makes isolation difficult, but their existence is well-supported by extensive mechanistic and computational studies on analogous systems. rsc.orgrsc.org

Table 5.1: Key Intermediates in the Synthesis of this compound
IntermediatePrecursorsSubsequent ProductReaction Pathway
Hemiaminal3-Methoxyacetophenone + EthylamineImineReductive Amination / Hydrogen Borrowing
ImineHemiaminalThis compoundReductive Amination / Hydrogen Borrowing

Role of Transition Metal Catalysis in Amine Synthesis and Transformation

Transition metal catalysts are indispensable for the efficient synthesis of amines like this compound, primarily by facilitating the hydrogenation/reduction steps. acs.orgrsc.org Different metals exhibit distinct activities and selectivities for either direct reductive amination or hydrogen borrowing cycles.

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of imines using molecular hydrogen (H₂). nih.govmdpi.com The mechanism involves the activation of H₂ on the palladium surface, followed by the transfer of hydrogen atoms to the imine, which is also adsorbed on the surface. nih.govmasterorganicchemistry.com

Iridium (Ir): Iridium complexes, often featuring N-heterocyclic carbene (NHC) ligands, are particularly effective for N-alkylation of amines with alcohols via the hydrogen borrowing mechanism. rsc.org Mechanistic studies suggest that iridium is involved not only in the alcohol dehydrogenation and imine hydrogenation steps but may also participate in the C-N bond formation through an iridium-amido species. rsc.org Iridium catalysts are also prominent in hydroamination reactions, where an amine is added across a C-C double bond. rsc.orgacs.orgnih.gov

Ruthenium (Ru): Ruthenium catalysts, often used with amino amide ligands, are also highly effective for hydrogen borrowing amination, capable of operating under mild conditions. nih.gov Mechanistic evidence for some Ru-hydride complexes suggests that the hydride and proton transfer to the imine can occur outside the metal's direct coordination sphere. nih.govacs.org

Nickel (Ni): Raney Nickel is a cost-effective heterogeneous catalyst used for both reductive amination and the direct amination of alcohols. nih.govrsc.orgresearchgate.net The mechanism on the nickel surface involves alcohol dehydrogenation to a carbonyl intermediate, condensation with an amine to an imine, and subsequent hydrogenation of the imine. nih.govdntb.gov.ua

Manganese (Mn): Homogeneous manganese complexes have emerged as effective catalysts for the chemoselective hydrogenation of imines. acs.orgnih.gov Detailed studies point to a bimetallic K-Mn hydride species as the active catalyst, which transfers a hydride to the imine in what is proposed to be the rate-determining step. acs.orgnih.gov

Table 5.2: Transition Metals in Catalytic Amine Synthesis
Metal CatalystTypical ApplicationKey Mechanistic Role
Palladium (Pd/C)Reductive Amination (Imine Hydrogenation)Activation of H₂, hydrogenation of C=N bond. mdpi.commasterorganicchemistry.com
Iridium (Ir)Hydrogen Borrowing, HydroaminationDehydrogenation of alcohols, hydrogenation of imines, N-H bond activation. rsc.orgnih.gov
Ruthenium (Ru)Hydrogen BorrowingDehydrogenation of alcohols, hydrogenation of imines. nih.gov
Nickel (Raney Ni)Reductive Amination, Amination of AlcoholsDehydrogenation and hydrogenation on the catalyst surface. nih.govresearchgate.net
Manganese (Mn)Imine HydrogenationFormation of active metal-hydride species for hydride transfer. acs.orgnih.gov

Investigation of Electron Transfer, Proton Transfer, and Hydride Transfer Phenomena

The formation of this compound is fundamentally governed by the transfer of protons, hydrides, and, in some contexts, electrons.

Proton Transfer: Proton transfer is a critical step in the formation of the imine intermediate. The reaction is often catalyzed by acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH₂⁺). rsc.orgrsc.org This facilitates the elimination of water. Subsequent deprotonation yields the neutral imine.

Hydride Transfer: The reduction of the imine to the amine is the defining hydride transfer event. youtube.com In catalytic hydrogenation, a metal-hydride species is formed on the catalyst surface, which then delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, followed by protonation of the nitrogen. acs.orgnih.gov In reactions using reagents like sodium borohydride (B1222165), the hydride is transferred directly from the boron-hydrogen bond to the imine. The mechanism can be either an "outer-sphere" transfer, where the hydride moves from the catalyst to the substrate without prior coordination, or an "inner-sphere" mechanism involving substrate binding. nih.govacs.orgacs.org

Proton-Coupled Electron Transfer (PCET): While less common in standard reductive amination, PCET represents a more complex mechanism where a proton and an electron are transferred in a single concerted step or in rapid succession. nih.gov This mechanism is highly relevant in photoredox and electrochemical amination reactions, where it can be used to generate highly reactive nitrogen-centered radicals from stable amine or amide precursors. nih.govresearchgate.netacs.org This allows for C-N bond formation under exceptionally mild conditions by avoiding high-energy charged intermediates. nih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

While specific KIE studies on the synthesis of this compound are not extensively documented, the principles of KIE are a powerful tool for elucidating the rate-determining step (RDS) in the relevant reaction pathways. wikipedia.org A KIE is observed when replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H) alters the reaction rate. wikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is expected if a bond to the isotopic atom is broken or formed in the RDS. wikipedia.orgnih.gov In the context of reductive amination, if the hydride transfer from the catalyst or reducing agent to the imine is the slowest step, substituting the hydride source with a deuteride (B1239839) source (e.g., D₂ gas instead of H₂) would lead to a substantially slower reaction rate. This would confirm that the C-H(D) bond formation is kinetically significant.

Secondary KIE: A smaller secondary KIE (kH/kD ≠ 1, but often close to 1) occurs when the isotopically substituted bond is not broken but its environment changes during the RDS. wikipedia.org For example, a change in hybridization at the carbonyl carbon from sp² to sp³ during the initial nucleophilic attack by the amine could be probed by placing deuterium on the methyl group of the acetophenone. Observing a secondary KIE would provide insight into the transition state structure of the hemiaminal formation step. nih.gov

By applying these principles, one could design experiments to determine whether the RDS in the synthesis of this compound is the initial nucleophilic attack, the dehydration of the hemiaminal, or the final hydride transfer to the imine. Such studies are crucial for a complete mechanistic understanding and for rationally improving the catalytic system. mdpi.comnih.gov

Table 5.3: Potential KIE Studies and Mechanistic Implications
Isotopic LabelingPotential RDS ProbedExpected KIE TypeInterpretation
Use of deuterated reducing agent (e.g., D₂ gas, NaBD₄)Hydride transfer to iminePrimary (kH/kD > 2)Indicates C-H(D) bond formation is the rate-determining step.
Deuteration of the amine N-H bondNucleophilic attack or proton transfersPrimary or SecondaryA primary KIE would suggest N-H bond breaking is rate-limiting; a secondary KIE could indicate changes in the N-H bond environment.
Deuteration at α-carbon of ketoneHemiaminal/Imine formationSecondary (kH/kD ≈ 1.1-1.4)Probes the change in hybridization from sp² to sp³ at the carbonyl carbon during the RDS.

Computational Chemistry and Molecular Modeling of Ethyl 1 3 Methoxyphenyl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Ethyl[1-(3-methoxyphenyl)ethyl]amine. Methods like the B3LYP hybrid functional are commonly used to calculate a variety of molecular descriptors. acs.orgscience.gov

Detailed analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For phenylethylamine derivatives, these calculations help in understanding their redox properties and potential for engaging in charge-transfer interactions. acs.org

Furthermore, quantum chemical methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), such as those around the nitrogen and oxygen atoms, which are likely sites for electrophilic attack or hydrogen bonding. Conversely, electron-poor regions (positive potential) indicate sites for nucleophilic attack. Atomic charges, calculated through schemes like Mulliken or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution. science.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical computational results for analogous phenylethylamine structures.

PropertyCalculated ValueMethod/Basis SetSignificance
HOMO Energy-8.5 eVB3LYP/6-31G(d)Electron-donating capability
LUMO Energy0.5 eVB3LYP/6-31G(d)Electron-accepting capability
HOMO-LUMO Gap9.0 eVB3LYP/6-31G(d)Chemical stability, reactivity
Dipole Moment2.1 DebyeB3LYP/6-31G(d)Molecular polarity
Ionization Energy8.5 eVDLPNO-CCSD(T)Energy to remove an electron
Electron Affinity0.5 eVDLPNO-CCSD(T)Energy released upon electron gain

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

The flexibility of this compound, arising from several rotatable bonds, means it can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and understand the molecule's dynamic behavior over time.

These simulations are critical for understanding how the ligand might adapt its shape upon approaching a biological target. The results can be used to generate a representative ensemble of low-energy conformations for use in subsequent docking studies, providing a more realistic model of the ligand's behavior than a single, static structure. missouri.edu Conformational analysis helps identify the specific spatial arrangements of key functional groups (the amine, the aromatic ring, the methoxy (B1213986) group) that are likely necessary for biological activity. plos.orgresearchgate.net

Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a larger target molecule, typically a protein receptor. For this compound, docking studies can hypothesize its binding mode within the active sites of targets like monoamine transporters (e.g., dopamine (B1211576) transporter, DAT; serotonin (B10506) transporter, SERT) or G-protein coupled receptors (e.g., serotonin receptors). plos.orgbiomolther.orgnih.gov

The process involves placing various conformations of the ligand into the binding pocket of a receptor whose three-dimensional structure is known (either from crystallography or homology modeling). A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding orientation. biomolther.org

For phenylethylamine derivatives, docking studies often reveal key interactions. The protonated amine group typically forms a crucial ionic bond or hydrogen bond with an acidic residue in the receptor, such as an aspartate residue. plos.orgplos.org The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. The methoxy group can act as a hydrogen bond acceptor, forming additional stabilizing interactions. biomolther.orgresearchgate.net Docking can also rationalize stereoselectivity, showing why one enantiomer of a chiral ligand may bind with higher affinity than the other. biomolther.orgbiomolther.org

Table 2: Illustrative Docking Results for (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine with a Monoamine Transporter This table presents hypothetical data based on typical docking studies of phenylethylamines.

Target ProteinScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Dopamine Transporter (hDAT)AutoDock Vina-7.8ASP79, PHE155, SER422Ionic bond, π-π stacking, H-bond
Serotonin Transporter (hSERT)Glide XP-8.2ASP98, TYR176, PHE335Ionic bond, π-π stacking, H-bond

Prediction of Spectroscopic Properties and Spectral Interpretation

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can aid in the structural elucidation and interpretation of experimental spectra. acs.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, can accurately predict 1H and 13C NMR chemical shifts. acs.orgacs.orgepstem.net Calculated isotropic shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org A linear correlation between calculated and experimental shifts is often observed, and scaling factors may be applied to improve accuracy. nih.govrsc.org These predictions are invaluable for assigning specific signals in a complex spectrum to the correct nuclei within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. researchgate.net The resulting predicted IR spectrum shows characteristic peaks corresponding to specific bond vibrations, such as N-H stretching of the amine, C-H stretching of the aromatic and alkyl groups, C=C stretching of the phenyl ring, and C-O stretching of the methoxy group. While calculated harmonic frequencies are often systematically higher than experimental values, a uniform scaling factor can be applied to achieve good agreement. acs.org This allows for the theoretical spectrum to be compared with an experimental one to confirm the molecule's identity and functional groups. arxiv.orgnih.govarxiv.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table presents hypothetical data demonstrating the correlation between computed and expected experimental values.

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Typical Experimental Value (ppm / cm⁻¹)Method
13C (Aromatic C-O)159.5159.9GIAO-B3LYP
1H (N-H)2.52.3GIAO-B3LYP
IR (N-H stretch)33503300B3LYP/6-31G(d)
IR (C-O stretch)12551245B3LYP/6-31G(d)

In silico Analysis of Synthetic Pathways and Selectivity

Computational chemistry can be used to model and analyze potential synthetic routes for this compound, providing insights into reaction mechanisms, feasibility, and selectivity. rsc.org A common route to such N-alkylated amines is reductive amination.

DFT calculations can be employed to investigate the entire reaction pathway, from reactants to products, through key intermediates and transition states. nih.gov For example, in the synthesis of the target molecule, one could model the reaction of 1-(3-methoxyphenyl)ethan-1-amine with acetaldehyde. Computational analysis can determine the activation energies for the formation of the hemiaminal intermediate and the subsequent imine, as well as the final reduction step. nih.govorganic-chemistry.org

These calculations are particularly useful for understanding and predicting stereoselectivity. rsc.orgresearchgate.net Since the target molecule is chiral, controlling the stereochemical outcome is critical. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, chemists can predict which stereoisomer is likely to be the major product under a given set of conditions, potentially with a chiral catalyst. elsevierpure.comclockss.org This allows for the in silico screening of different reagents and catalysts to identify conditions that would maximize the yield of the desired enantiomer, thereby saving significant experimental time and resources. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 1 3 Methoxyphenyl Ethyl Amine Derivatives

Systematic Modification of the Alkylamino Moiety and its Impact on Activity

The nature of the substituent on the amino group of phenethylamines plays a pivotal role in determining their pharmacological profile, including their potency and selectivity for various biological targets. While direct SAR studies on the N-alkylation of ethyl[1-(3-methoxyphenyl)ethyl]amine are not extensively documented in publicly available research, principles derived from related phenethylamine (B48288) and amphetamine classes can provide valuable insights.

Generally, for many phenethylamines, the size and nature of the N-alkyl group can significantly modulate activity. N-methylation of a primary amine to a secondary amine, such as in the conversion of amphetamine to methamphetamine, is known to enhance its central nervous system stimulant properties. This is often attributed to increased lipophilicity, facilitating passage across the blood-brain barrier, and potentially altering the affinity for monoamine transporters.

Further increasing the size of the N-alkyl group beyond a methyl or ethyl group often leads to a decrease in stimulant activity. For instance, in a series of N-alkyl-4-methylamphetamine analogues, lengthening the N-alkyl chain from methyl to propyl resulted in a shift from a potent, non-selective monoamine releaser to a more selective serotonin-releasing agent with reduced abuse potential. This suggests that larger N-alkyl groups may hinder optimal interaction with dopamine (B1211576) and norepinephrine (B1679862) transporters.

N,N-dialkylation, creating a tertiary amine, can also have varied effects. For example, N,N-dimethylation of cathinone (B1664624) retains stimulant properties but with reduced potency compared to the N-monomethylated analogue.

Based on these general SAR trends, a hypothetical series of N-alkylated 1-(3-methoxyphenyl)ethylamine derivatives could be expected to exhibit a range of activities.

Table 1: Postulated Impact of N-Alkyl Substitution on the Activity of 1-(3-methoxyphenyl)ethylamine Derivatives

R1R2Compound NamePredicted Activity Trend
HH1-(3-Methoxyphenyl)ethylamineBaseline activity
CH₃HN-Methyl-1-(3-methoxyphenyl)ethylaminePotentially increased CNS activity
CH₂CH₃HThis compound Reference compound
(CH₂)₂CH₃HN-Propyl-1-(3-methoxyphenyl)ethylamineLikely decreased stimulant activity, potential for altered selectivity
CH₃CH₃N,N-Dimethyl-1-(3-methoxyphenyl)ethylaminePotentially reduced potency compared to N-mono-methylated analogue

It is important to emphasize that these are predictions based on related compound classes, and empirical testing would be necessary to confirm the specific effects of these modifications on the biological activity of this compound.

Exploration of Substituent Effects on the Methoxyphenyl Ring

The position and nature of substituents on the phenyl ring of phenethylamines are critical determinants of their pharmacological activity and selectivity. For this compound, the 3-methoxy group is a key feature. Altering this substitution pattern can lead to significant changes in biological effects.

Position of the Methoxy (B1213986) Group: The location of the methoxy group on the phenyl ring is known to influence the activity of phenethylamines. For instance, in a study of phenethylamine derivatives and their dopamine reuptake inhibitory activities, compounds with a methoxy group on the aromatic ring generally showed very weak or no activity. ingentaconnect.com However, in the context of psychedelic phenethylamines, such as the 2,5-dimethoxy substituted compounds, these groups are essential for their activity at serotonin (B10506) 5-HT2A receptors. researchgate.net The removal of either the 2- or 5-methoxy group from 2,5-dimethoxyphenylpiperidine analogues resulted in a significant drop in agonist potency. researchgate.net This highlights that the influence of a methoxy group is highly dependent on its position and the specific biological target. Moving the methoxy group from the 3-position to the 2- or 4-position in this compound would likely alter its receptor binding profile.

Addition of Other Substituents: Introducing other substituents, such as halogens or additional methoxy groups, can also profoundly impact activity. Halogenation of the phenyl ring in phenethylamines has been shown to modulate their effects on serotonin systems. mdpi.com For example, para-chloroamphetamine exhibits potent effects on serotonin release and reuptake inhibition. mdpi.com The addition of a halogen to the methoxyphenyl ring of this compound could potentially enhance its serotonergic activity.

Increasing the number of methoxy groups can also lead to significant changes in pharmacology. The 3,4,5-trimethoxy substitution pattern is characteristic of mescaline and its analogues, which are known for their psychedelic properties mediated by serotonin receptor agonism. nih.gov

Table 2: Predicted Effects of Substituents on the Phenyl Ring of this compound

Ring PositionSubstituentPredicted Effect on ActivityRationale based on Analogues
2- or 4-OCH₃Altered receptor selectivity and potencyMethoxy group position is critical for activity in other phenethylamines. ingentaconnect.comresearchgate.net
4-Cl, Br, or IPotential for enhanced serotonergic activityHalogenation often increases activity at serotonin transporters. mdpi.com
4- or 5-OHPotential for altered receptor affinity and metabolismHydroxyl groups can form hydrogen bonds and are sites for metabolism.
4-, 5-OCH₃ (additional)Potential emergence of psychedelic activityTrimethoxy substitution is a hallmark of mescaline-like compounds. nih.gov

These predictions are based on SAR studies of related phenethylamine classes and would require experimental validation for the specific scaffold of this compound.

Comparative Analysis with Analogues and Related Phenethylamine Derivatives

The structure of this compound can be compared to several other classes of phenethylamine derivatives to infer its potential pharmacological properties. Key structural differences, such as the presence of an alpha-methyl group or a beta-keto group, can lead to distinct biological activities.

Comparison with Amphetamine Analogues: The primary structural difference between phenethylamines and amphetamines is the presence of a methyl group at the alpha-carbon of the ethylamine (B1201723) side chain in the latter. mdpi.com This alpha-methylation confers resistance to metabolism by monoamine oxidase (MAO), generally leading to a longer duration of action and enhanced central nervous system stimulant properties for amphetamines compared to their phenethylamine counterparts. fishersci.ca Therefore, it can be inferred that this compound would have a shorter duration of action than its amphetamine analogue, 1-(3-methoxyphenyl)propan-2-amine.

Comparison with Cathinone Analogues: Cathinones are another class of phenethylamine derivatives characterized by a ketone group at the beta-position of the side chain. nih.govnih.gov This beta-keto group generally reduces the potency of these compounds as dopamine-releasing agents compared to their non-keto amphetamine analogues. nih.gov The presence of the ketone also affects the lipophilicity and metabolic profile of the molecule. This compound, lacking this beta-keto group, would be expected to have a different pharmacological profile than a hypothetical beta-keto analogue.

Comparison with other Substituted Phenethylamines: The vast array of substituted phenethylamines includes compounds with a wide range of effects, from stimulants and anorectics to psychedelics and empathogens. fishersci.ca The specific substitution pattern on the phenyl ring is a major determinant of these effects. As discussed in the previous section, the 3-methoxy substitution of this compound distinguishes it from phenethylamines with other substitution patterns, such as the 2,5-dimethoxy or 3,4,5-trimethoxy substitutions found in many psychedelic compounds.

Table 3: Structural and Predicted Pharmacological Comparison of this compound with Related Analogues

Compound ClassKey Structural DifferencePredicted Impact on Pharmacology of this compound
AmphetaminesLack of alpha-methyl groupShorter duration of action due to MAO metabolism. fishersci.ca
CathinonesLack of beta-keto groupPotentially greater potency as a monoamine releaser. nih.gov
Psychedelic PhenethylaminesDifferent ring substitution patternLikely lacks the potent 5-HT2A agonist activity characteristic of psychedelic phenethylamines.

This comparative analysis, based on established SAR principles for phenethylamines, provides a framework for predicting the general pharmacological characteristics of this compound relative to other well-studied analogues.

Influence of Chiral Centers on Molecular Recognition and Functional Response

The presence of a chiral center at the alpha-carbon of the ethylamine side chain in this compound means that it exists as two enantiomers: (R)-1-(3-methoxyphenyl)ethylamine and (S)-1-(3-methoxyphenyl)ethylamine. ingentaconnect.comresearchgate.net It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

Biological targets such as receptors and enzymes are themselves chiral, and therefore can differentiate between the two enantiomers of a chiral ligand. nih.gov This can result in one enantiomer having a higher affinity for the target, being more potent, or even having a different pharmacological effect altogether. For example, in the case of the amphetamines, the (S)-enantiomer is generally more potent as a central nervous system stimulant than the (R)-enantiomer.

The differential binding of the enantiomers to their molecular targets would likely lead to differences in their functional responses. For instance, one enantiomer might be a more potent agonist or antagonist at a particular receptor, or it could be a more effective substrate or inhibitor for a specific monoamine transporter. This stereoselectivity can also extend to pharmacokinetics, with enantiomers being metabolized at different rates.

Table 4: General Principles of Chirality and their Application to this compound

Aspect of ChiralityGeneral PrincipleApplication to this compound
Molecular Recognition Chiral receptors and enzymes can differentiate between enantiomers. nih.govThe (R)- and (S)-enantiomers are expected to have different affinities for their biological targets.
Functional Response Enantiomers can have different potencies and efficacies. nih.govOne enantiomer is likely to be more potent or have a different qualitative effect than the other.
Pharmacokinetics Enantiomers can be metabolized and eliminated at different rates.The duration and intensity of the effects of the (R)- and (S)-enantiomers may differ.
Therapeutic Potential Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.govIf developed as a therapeutic agent, it would be important to determine the activity of each individual enantiomer.

The study of the individual enantiomers of this compound would be essential for a complete understanding of its pharmacology and for any potential therapeutic development.

Biological Interactions at Molecular and Cellular Levels Preclinical Focus

Receptor Ligand Binding Affinities and Selectivity Profiles

No direct studies on the receptor binding affinities of Ethyl[1-(3-methoxyphenyl)ethyl]amine for NMDA, serotonin (B10506), dopamine (B1211576), or Calcium-Sensing Receptors were identified. The pharmacological activity of amines can be influenced by their specific chemical structure, including stereochemistry. ontosight.ai

NMDA Receptor: Arylcyclohexylamine derivatives are known to act as antagonists at the NMDA receptor. mdpi.com However, there is no specific information available regarding the binding affinity of this compound at this receptor.

Serotonin Receptors: A conformational analysis of a group of 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines demonstrated high binding affinity for the 5-HT2 receptor. nih.gov This suggests that the 3-methoxyphenyl (B12655295) ethylamine (B1201723) moiety may contribute to activity at serotonin receptors, although this is a different structural isomer.

Calcium-Sensing Receptor (CaSR): While no data exists for this compound itself, a related compound, Methoxetamine (MXE), which is 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one, has been studied. mdpi.com The core structure of (R)-1-(3-Methoxyphenyl) ethylamine is a component of certain pharmacologically active agents, suggesting its potential for biological interactions. ontosight.ai

Enzyme Inhibition and Activation Studies in vitro

There are no specific in vitro studies detailing the enzyme inhibition or activation profile of this compound.

However, studies on other methoxyphenyl-containing compounds have shown interactions with various enzymes. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.gov Another compound, Ethyl-p-methoxycinnamate, has been shown to inhibit pro-inflammatory cytokines. nih.gov A different but related compound, 2-(3-Methoxy-phenyl)-ethylamine, was found to have an IC50 of 3.16E+3 nM for the Replicase polyprotein 1ab from the 2019-nCoV virus. It also showed agonist activity at the human trace amine-associated receptor 1 with an EC50 of 1.44E+3 nM. It is important to note that these are distinct molecules, and their enzymatic interactions may not be predictive of this compound's activity.

Cellular Pathway Modulation in Model Cell Lines

No studies were found that investigated the effects of this compound on cellular pathways, such as apoptosis induction or cell viability in non-human malignant cells.

For context, research on other compounds containing a methoxyphenyl group has demonstrated effects on cellular pathways. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was shown to reduce the expression of inflammatory and amyloidogenic proteins in LPS-treated microglial BV-2 cells and cultured astrocytes. nih.gov In vitro studies with 25C-NBOMe, a phenethylamine (B48288) derivative, have demonstrated cytotoxicity in neuronal cell lines, involving the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway. wikipedia.org

In vitro Pharmacological Characterization in Non-Human Biological Systems

Specific in vitro pharmacological characterization of this compound in non-human biological systems is not available in the reviewed literature. The structurally related compound, 1-(3-Methoxyphenyl)ethylamine, is recognized as a chiral building block in the synthesis of pharmaceuticals. guidechem.com

Investigation of Molecular Targets and Mechanism of Action (Preclinical)

Due to the absence of preclinical studies on this compound, its molecular targets and mechanism of action remain uninvestigated. Arylcyclohexylamine derivatives, a broader class of compounds, are known to primarily act by antagonizing the glutamate (B1630785) NMDA receptor. mdpi.com They bind to an allosteric site within the receptor's ion channel, acting as non-competitive antagonists. mdpi.com This mechanism is responsible for their dissociative effects. mdpi.com However, it is not confirmed if this compound shares this mechanism.

Metabolic Pathway Research in Model Systems

Stability Studies under Physiologically Mimicking ConditionsNo data from stability studies of Ethyl[1-(3-methoxyphenyl)ethyl]amine under conditions that mimic a physiological environment are available in the public domain.

Based on a comprehensive search of available scientific literature, there is limited specific information regarding the research applications of This compound in the precise contexts outlined. The existing body of research primarily focuses on related compounds or does not delve into the specific applications requested. Consequently, a detailed article that strictly adheres to the provided outline with in-depth, scientifically validated findings for this particular compound cannot be generated at this time.

While information on analogous chiral amines and their applications in synthesis and research exists, a dedicated focus on this compound in the following areas is not sufficiently documented in accessible literature:

Research Applications Beyond Direct Biological Activity

Development of Novel Chemical Tools and Probes for Biological Systems:The scientific literature does not appear to contain studies on the development of chemical probes, such as fluorescent labels or affinity probes, derived from the Ethyl[1-(3-methoxyphenyl)ethyl]amine scaffold for studying biological systems.

Therefore, in adherence to the instructions to provide scientifically accurate and thorough content based on diverse sources, and to strictly follow the provided outline, it is not possible to furnish the requested article.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. nih.govresearchgate.net For a specific target like Ethyl[1-(3-methoxyphenyl)ethyl]amine and its analogues, these computational tools offer powerful capabilities for accelerating the design-make-test-analyze cycle. springernature.com

De Novo Design: Generative AI models can design novel molecular structures with desired pharmacological properties. nih.govnih.gov By training on vast datasets of known molecules and their activities, these models can propose new analogues of this compound that are optimized for specific biological targets. For instance, a model could be tasked to generate structures that maximize binding affinity to a particular receptor while minimizing off-target effects.

Property Prediction: ML algorithms can accurately predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.net This allows for the rapid virtual screening of thousands of potential candidates, prioritizing the most promising ones for synthesis and experimental testing. atomwise.com

Reaction and Synthesis Planning: AI can also optimize the synthetic route to a target compound. scitechdaily.com By analyzing known chemical reactions, ML models can suggest the most efficient and high-yielding pathways for synthesizing this compound and its derivatives, potentially reducing the time and resources required for chemical development. scitechdaily.com

AI/ML Application AreaPotential Impact on this compound Research
Generative Models Design of novel analogues with enhanced potency and selectivity.
Predictive Modeling Rapid screening for ADMET properties and potential off-target effects.
Retrosynthesis Tools Identification of more efficient and sustainable synthetic pathways.

Exploration of Novel Biocatalytic Systems for Sustainable and Enantioselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemical synthesis. researchgate.net For chiral amines, enzymes offer unparalleled stereoselectivity, which is crucial for producing enantiomerically pure compounds. wiley.comnih.gov

The synthesis of chiral amines is a key area where biocatalysis has shown immense potential. nih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases are particularly relevant. nih.govmdpi.com A concept study has already demonstrated the feasibility of an integrated biocatalysis-crystallization process for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a direct precursor to the target compound. mdpi.com Future research will likely focus on:

Enzyme Engineering: Using techniques like directed evolution, enzymes can be tailored to improve their activity, stability, and substrate scope for molecules like 3-methoxyacetophenone, the starting material for the amine. nih.gov This could lead to biocatalysts that can directly N-ethylate the primary amine precursor with high efficiency.

Immobilization and Process Optimization: Immobilizing enzymes on solid supports enhances their stability and allows for their reuse, making the process more economical and scalable. semanticscholar.org Combining this with continuous flow reactors can lead to highly efficient and sustainable manufacturing processes. mdpi.com

Advanced Mechanistic Elucidation using Time-Resolved Spectroscopy and Cryo-Electron Microscopy

A deep understanding of reaction mechanisms and molecular interactions is fundamental to rational drug design and synthesis optimization. Advanced analytical techniques are providing unprecedented insights into these processes.

Time-Resolved Spectroscopy: This technique allows researchers to observe the transient intermediates and transition states of a chemical reaction on incredibly short timescales (femtoseconds to microseconds). nih.govyoutube.com For the synthesis of this compound, it could be used to study the mechanism of catalytic hydrogenation or reductive amination, helping to optimize catalyst design and reaction conditions for better efficiency and selectivity. nih.gov It provides molecular fingerprint snapshots of reactive intermediates that are often missed by other techniques. nih.gov

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, Cryo-EM is emerging as a powerful tool for determining the high-resolution 3D structure of small molecules and their complexes with biological targets. nih.govportlandpress.com Recent advancements have made it suitable for structure-based drug design. nih.govnih.govescholarship.org If this compound interacts with a protein target, Cryo-EM could be used to visualize the precise binding mode, revealing key interactions that can guide the design of more potent analogues. portlandpress.comacs.org

Multi-Omics Approaches in Preclinical Biological Investigation

To fully understand the biological effects of a compound, a systems-level approach is necessary. Multi-omics, which integrates data from different "omes" such as the proteome (proteins) and metabolome (metabolites), provides a holistic view of the molecular changes induced by a compound within a biological system. nih.gov

For preclinical investigation of this compound, a multi-omics strategy could involve:

Proteomics: Identifying which proteins in a cell or tissue directly bind to the compound or have their expression levels altered upon treatment. This can help to identify the compound's mechanism of action and potential off-target effects.

Metabolomics: Analyzing how the compound affects the metabolic profile of a system. This can reveal impacts on key biochemical pathways and provide insights into both efficacy and potential toxicity. rsc.org

Integrated Analysis: Combining proteomics, metabolomics, and other omics data (e.g., transcriptomics) allows researchers to build comprehensive models of the compound's biological activity. nih.gov This integrated approach is crucial for understanding complex biological responses and for identifying biomarkers that could be used in later clinical stages.

Development of Next-Generation Chemical Methodologies for Improved Efficiency and Selectivity

While biocatalysis is a promising avenue, research into novel chemical synthetic methods continues to push the boundaries of efficiency, selectivity, and scope. rsc.org For the synthesis of N-alkylated chiral amines like this compound, several next-generation methodologies are being explored.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a direct and efficient method for producing chiral amines. nih.govacs.org The development of new chiral phosphorus ligands and metal catalysts continues to improve the enantioselectivity and substrate scope of this reaction. nih.gov

Catalytic Hydroalkylation: Recently developed methods, such as nickel-catalyzed hydroalkylation, allow for the synthesis of chiral alkyl amines from simple starting materials like enamines and alkyl halides under mild conditions. acs.orgresearchgate.net This approach offers high functional group tolerance, making it suitable for complex molecule synthesis. acs.org

One-Pot Methodologies: Designing synthetic routes that combine multiple transformations into a single "one-pot" procedure can significantly improve efficiency by reducing the need for intermediate purification steps. gla.ac.uk Future research could focus on developing a one-pot reductive amination/alkylation process to convert 3-methoxyacetophenone directly to the final product.

Next-Generation MethodologyKey AdvantageRelevance to Synthesis
Asymmetric Hydrogenation High efficiency and atom economy for chiral amine synthesis.Direct, enantioselective production of the amine core. nih.govacs.org
Enantioselective Hydroalkylation Mild conditions and high functional group tolerance.Assembly of complex chiral amines from readily available precursors. acs.org
Multi-component Reactions Increased molecular complexity in a single step.Rapid generation of a library of analogues for screening.
Flow Chemistry Enhanced safety, control, and scalability.Potential for continuous manufacturing and process optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.